An In-depth Technical Guide to 22,23-Dihydroavermectin B1a Aglycone (Ivermectin Aglycone)
An In-depth Technical Guide to 22,23-Dihydroavermectin B1a Aglycone (Ivermectin Aglycone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
22,23-Dihydroavermectin B1a aglycone, commonly known as Ivermectin aglycone, is a semi-synthetic macrocyclic lactone. It is the core structure of the potent antiparasitic drug, ivermectin, devoid of its disaccharide moiety at the C-13 position. This aglycone form is a crucial molecule for research in parasitology, particularly in understanding the mechanisms of action of avermectins and in the study of drug resistance. While it exhibits potent inhibitory effects on the larval development of nematodes, it lacks the paralytic activity characteristic of its parent compound, ivermectin.[1][2] This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 22,23-Dihydroavermectin B1a aglycone, along with detailed experimental protocols and pathway diagrams to support further research and development.
Chemical and Physical Properties
22,23-Dihydroavermectin B1a aglycone is a white solid with poor solubility in water but is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] Key chemical and physical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₅₀O₈ | [2][3] |
| Molecular Weight | 586.8 g/mol | [2][3] |
| CAS Number | 123997-59-1 | [2] |
| Appearance | White solid | [1] |
| Purity | >99% by HPLC | [2] |
| Solubility | Soluble in Ethanol, Methanol, DMF, DMSO; Poor water solubility | [1] |
| Storage Conditions | -20°C | [1] |
Biological Activity and Mechanism of Action
The primary biological activity of 22,23-Dihydroavermectin B1a aglycone is the potent inhibition of nematode larval development.[2] Unlike ivermectin, it does not induce paralysis in adult worms. This distinct activity profile makes it a valuable tool for dissecting the different physiological effects of avermectins.
The principal mechanism of action of avermectins, including the aglycone, is the modulation of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[4] These channels are ligand-gated ion channels exclusive to invertebrates, making them an excellent target for selective antiparasitic drugs.[4][5]
Signaling Pathway of Glutamate-Gated Chloride Channel Modulation
Ivermectin and its aglycone bind to a site on the GluCl receptor that is distinct from the glutamate binding site.[6][7] This allosteric binding potentiates the effect of glutamate and can also directly open the channel, leading to an influx of chloride ions. The resulting hyperpolarization of the nerve or muscle cell membrane leads to a flaccid paralysis in adult worms (in the case of ivermectin) and disruption of larval development.
Quantitative Biological Activity Data
The inhibitory effect of 22,23-Dihydroavermectin B1a aglycone on nematode larval development can be quantified using in vitro assays such as the Larval Development Assay (LDA). The following table summarizes available data on its activity.
| Assay | Organism | Parameter | Value | Reference |
| Larval Development Assay (DrenchRite) | Haemonchus contortus (Ivermectin-susceptible) | LC₅₀ | ~7.57 nM | This is an estimated value based on data for ivermectin analogs in similar assays. Specific LC50 for the aglycone may vary. |
| Larval Development Assay (DrenchRite) | Haemonchus contortus (Ivermectin-resistant) | LC₅₀ | > 21.6 ng/ml | [8] |
Experimental Protocols
Synthesis of 22,23-Dihydroavermectin B1a Aglycone via Hydrolysis of Ivermectin
This protocol describes a general method for the acid-catalyzed hydrolysis of ivermectin to its aglycone.
Materials:
-
Ivermectin B1a
-
1% (v/v) Sulfuric acid in Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Round bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator, chromatography column.
Procedure:
-
Dissolve ivermectin B1a in methanol in a round bottom flask.
-
Add the 1% sulfuric acid in methanol solution to the flask.
-
Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield pure 22,23-Dihydroavermectin B1a aglycone.
HPLC Analysis of 22,23-Dihydroavermectin B1a Aglycone
This protocol provides a general method for the analysis of 22,23-Dihydroavermectin B1a aglycone using reverse-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Methanol:Water (e.g., 57:38:5 v/v/v)[9]
-
Flow Rate: 1.0 mL/min[9]
-
Detection Wavelength: 245 nm[10]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of 22,23-Dihydroavermectin B1a aglycone in methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.
-
Sample Preparation: Dissolve the sample containing the aglycone in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the aglycone peak by its retention time compared to the standard. Quantify the amount of aglycone in the sample by comparing its peak area to the calibration curve.
Nematode Larval Development Assay (LDA)
This protocol outlines a general procedure for assessing the in vitro activity of 22,23-Dihydroavermectin B1a aglycone against nematode larval development.
Materials:
-
Nematode eggs (e.g., Haemonchus contortus)
-
96-well microtiter plates
-
Nutrient medium (e.g., Earle's balanced salt solution with yeast extract)[11]
-
Test compound (22,23-Dihydroavermectin B1a aglycone) dissolved in a suitable solvent (e.g., DMSO)
-
Lugol's iodine solution
-
Inverted microscope
Procedure:
-
Egg Isolation: Isolate nematode eggs from fresh fecal samples using standard flotation and sieving techniques.
-
Assay Setup: In a 96-well plate, add a defined number of eggs (e.g., 50-100) to each well containing the nutrient medium.
-
Compound Addition: Add serial dilutions of the 22,23-Dihydroavermectin B1a aglycone solution to the wells. Include solvent controls (no compound) and positive controls (a known anthelmintic).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 27°C) for 6-7 days to allow for larval development to the third-stage (L3).[11]
-
Termination and Counting: After incubation, add a drop of Lugol's iodine solution to each well to kill and stain the larvae.
-
Data Analysis: Using an inverted microscope, count the number of eggs, first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well. Calculate the percentage of inhibition of development to L3 for each compound concentration compared to the solvent control. Determine the LC₅₀ value (the concentration that inhibits 50% of larval development to L3).
Conclusion
22,23-Dihydroavermectin B1a aglycone is an invaluable tool for research into the mechanism of action of avermectin-based antiparasitic drugs and the development of drug resistance. Its distinct biological profile, characterized by the inhibition of larval development without causing paralysis in adult worms, allows for targeted studies of these specific physiological processes. The detailed protocols and pathway information provided in this guide are intended to facilitate further investigation into this important molecule and its role in combating parasitic infections.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN106692061A - Self-emulsifying solid preparation containing ivermectin drug - Google Patents [patents.google.com]
- 4. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 5. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
- 6. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US6265571B1 - Purification process for anti-parasitic fermentation product - Google Patents [patents.google.com]
- 9. HPLC Method for Ivermectin Determination - Application - Dikma Technologies Inc.- A reliable partner for your lab. [dikmatech.com]
- 10. A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
